Tetrahydro-3-(4-methylphenyl)-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
Description
Tetrahydro-3-(4-methylphenyl)-1H,7H-pyrazolo[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a heterocyclic compound characterized by a fused pyrazole-triazepine-dione scaffold.
Properties
CAS No. |
86126-27-4 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4,7,8,9-tetrahydro-2H-pyrazolo[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C14H17N3O2/c1-11-3-5-12(6-4-11)15-9-13(18)16-7-2-8-17(16)14(19)10-15/h3-6H,2,7-10H2,1H3 |
InChI Key |
UYJFZMNKAVOSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N3CCCN3C(=O)C2 |
Origin of Product |
United States |
Biological Activity
Tetrahydro-3-(4-methylphenyl)-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 255.30 g/mol
- CAS Number : 86126-27-4
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
1. Antidepressant Activity
Studies suggest that this compound may have antidepressant effects. In animal models, it has been shown to increase serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
3. Antioxidant Properties
This compound has shown the ability to scavenge free radicals and reduce oxidative stress in various cellular models.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Serotonergic System Modulation : By influencing serotonin reuptake mechanisms, it may enhance serotonergic transmission.
- Cytokine Inhibition : The compound appears to inhibit pathways leading to the synthesis of inflammatory cytokines such as TNF-alpha and IL-6.
- Antioxidant Enzyme Activation : It may upregulate the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Study 1: Antidepressant Efficacy
A double-blind study involving rodents assessed the antidepressant effects of this compound. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent.
Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that treatment with this compound reduced the secretion of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in managing conditions characterized by chronic inflammation.
Data Summary Table
| Biological Activity | Mechanism of Action | Study Reference |
|---|---|---|
| Antidepressant | Serotonin modulation | [Study 1] |
| Anti-inflammatory | Cytokine inhibition | [Study 2] |
| Antioxidant | Free radical scavenging | [Research Findings] |
Comparison with Similar Compounds
Structural Analog: 3-Phenyltetrahydro-1H,7H-pyrazolo[1,2-a][1,2,5]triazepine-1,5(2H)-dione (CAS 86126-26-3)
- Key Differences: Substituent: The phenyl group at the 3-position is replaced with a 4-methylphenyl group in the target compound.
- Physicochemical Properties :
Triazepino-Phthalazine Dione Derivative (CAS 81215-69-2)
- Core Structure: This compound features a triazepino-phthalazine-dione scaffold instead of a pyrazolo-triazepine-dione system. Ring System: The phthalazine moiety introduces additional aromaticity and planar rigidity, contrasting with the pyrazole’s smaller, non-aromatic fused ring.
- Substituent Effects :
- Molecular Weight : 355.82 g/mol (C₁₉H₁₈ClN₃O₂), significantly higher than the target compound due to the chlorine atom and benzyl group .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 1l)
- Functional Groups: The 4-nitrophenyl and cyano groups are strong electron-withdrawing substituents, contrasting with the electron-donating methyl group in the target compound. This difference may lead to divergent reactivity in nucleophilic or electrophilic reactions .
- Physicochemical Data: Melting Point: 243–245°C (vs. unavailable data for the target compound). Spectral Data: IR and NMR profiles highlight distinct absorption bands and shifts due to nitro and cyano functionalities .
Comparative Analysis Table
Research Implications
- Synthetic Accessibility : The target compound’s methyl group may simplify synthesis compared to halogenated analogs, which often require harsh conditions for introduction .
Preparation Methods
Table 1: Physicochemical Properties of this compound
Synthetic Routes to Pyrazolo[1,2-a]triazepine Systems
The synthesis of this compound belongs to a broader category of methods developed for constructing heterocyclic systems containing fused triazepine rings. Several general synthetic approaches have been documented for accessing such complex heterocyclic structures.
Cyclization of Substituted Pyrazoles with Appropriate Linkers
One of the primary routes to pyrazolotriazepine systems involves the cyclization of appropriately substituted pyrazole derivatives with linkers that can form the seven-membered triazepine ring. This approach typically employs pyrazoles substituted with nucleophilic groups that can participate in ring-closure reactions.
The synthesis typically begins with preparation of a substituted pyrazole containing appropriate functional groups for subsequent cyclization. When targeting the specifically 4-methylphenyl substituted derivative, the synthesis would incorporate toluene or 4-methylbenzene derivatives as key reactants to introduce the required substituent.
Formation via Pyrazolo[5,1-d]triazepin-4-one Intermediates
Research indicates that pyrazolo[5,1-d]triazepin-4-one systems can serve as important intermediates in the synthesis of the target compound. In a documented synthetic pathway, the yield of a pyrazolo[5,1-d]triazepin-4-one (identified as compound 2 in the literature) has been reported to reach up to 97%. This suggests an efficient pathway for constructing the core ring system present in the target compound.
The reaction sequence typically proceeds through initial formation of the pyrazole ring, followed by construction of the seven-membered triazepine ring through appropriate nitrogen-containing linkers. The specific introduction of the 4-methylphenyl group at position 3 would involve selection of appropriately substituted starting materials.
Transformation of Pyrazolotriazepinones to Diones
Specific Preparation Methods for this compound
Sequential Ring Formation Strategy
This method involves a stage-wise approach to constructing the heterocyclic system:
Preparation of 4-methylphenyl Substituted Precursor : The synthesis begins with preparation of an appropriately substituted 4-methylphenyl derivative that will serve as the key building block. This often utilizes Friedel-Crafts acylation of toluene as demonstrated in related preparations.
Pyrazole Ring Construction : The pyrazole ring is typically formed through cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. When targeting 3-(4-methylphenyl) substitution, the reaction sequence would be designed to ensure regioselective incorporation of the aryl substituent at the desired position.
Triazepine Ring Formation : The seven-membered triazepine ring is generally constructed through reaction with nitrogen-containing three-carbon linkers that can undergo cyclization to establish the 1,2,5-triazepine system. This often involves diamines or related nitrogen-containing compounds that can form the required connectivity.
Carbonyl Group Introduction : The 1,5-dione functionality is typically established either through oxidation of appropriate precursors or direct incorporation of carbonyl groups during the synthetic sequence. This may involve hydrolysis of appropriate precursors or oxidation reactions to establish the required carbonyl groups at positions 1 and 5.
Hydrazinolysis and Cyclization Method
An alternative approach involves hydrazinolysis of appropriate precursors followed by controlled cyclization:
Preparation of 4-methylphenyl Substituted Carbonyl Compound : This typically involves preparation of compounds like 4-(4-methylphenyl)-4-oxobutanoic acid or related structures through Friedel-Crafts acylation of toluene with appropriate anhydrides or acid chlorides.
Hydrazine Treatment : The carbonyl compound is treated with hydrazine derivatives to form hydrazones or related intermediates that can undergo subsequent cyclization.
Cyclization to Form Pyrazole Ring : Controlled cyclization conditions lead to formation of the pyrazole ring with the 4-methylphenyl group positioned at the desired location.
Triazepine Ring Construction : The triazepine ring is subsequently formed through reaction with appropriate nitrogen-containing linkers that can establish the required seven-membered ring structure.
Oxidation and Functional Group Manipulation : Final steps involve oxidation and functional group transformations to establish the 1,5-dione functionality characteristic of the target compound.
Modification of Related Pyrazolotriazepine Structures
Studies on related compounds suggest potential pathways through modification of existing pyrazolotriazepine structures:
Starting with Related Pyrazolotriazepines : This approach begins with structurally related compounds such as the chlorophenyl analog, Tetrahydro-3-((4-chlorophenyl)methyl)-1H,7H-pyrazolo(1,2-a)(1,2,5)triazepine-1,5(2H)-dione (CID 72808).
Functional Group Interconversion : Through appropriate functional group manipulation, the substituents can be modified to introduce the 4-methylphenyl group at position 3.
Selective Reduction or Oxidation : Depending on the starting material, selective reduction or oxidation reactions may be employed to adjust the oxidation state of specific portions of the molecule.
Table 2: Comparison of Synthetic Approaches to this compound
| Synthetic Approach | Key Starting Materials | Critical Intermediates | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Ring Formation | Toluene, acid anhydrides, hydrazine derivatives | 4-methylphenyl substituted pyrazoles | Controlled regioselectivity | Multiple steps required |
| Hydrazinolysis and Cyclization | 4-(4-methylphenyl)-4-oxobutanoic acid derivatives | Hydrazones, partially cyclized intermediates | Potential for one-pot protocols | Careful control of reaction conditions needed |
| Modification of Related Structures | Structurally related pyrazolotriazepines | Functional group modified intermediates | Utilizes established scaffolds | May require selective transformations |
Reaction Mechanisms and Synthetic Considerations
Key Mechanisms in Pyrazolotriazepine Formation
The formation of the pyrazolotriazepine core structure typically involves several mechanistic pathways:
Nucleophilic Addition-Elimination : In forming the pyrazole ring, nucleophilic attack of hydrazine derivatives on carbonyl compounds followed by cyclization through addition-elimination sequences is common.
Condensation Reactions : Formation of the triazepine ring often involves condensation reactions between appropriate nitrogen-containing functional groups to establish the required connectivity.
Cyclization through Intramolecular Nucleophilic Substitution : The seven-membered ring formation frequently proceeds through intramolecular nucleophilic substitution reactions where nitrogen nucleophiles attack electrophilic carbon centers bearing appropriate leaving groups.
Critical Reaction Parameters
Several reaction parameters significantly influence the efficiency and selectivity of the synthetic pathways:
Temperature Control : Careful temperature management is crucial, particularly during cyclization steps where competing reaction pathways may lead to alternative products. For instance, reactions involving pyrazolotriazepinones have been conducted at temperatures ranging from room temperature to 140°C depending on the specific transformation.
Solvent Selection : The choice of solvent can dramatically impact the course of the reaction, with polar aprotic solvents often favored for cyclization steps. Examples include dimethylformamide, dioxane, and toluene for specific transformations in related systems.
Catalyst Systems : Various catalyst systems may be employed, particularly for functional group transformations and cyclization steps. These can include Lewis acids, transition metal catalysts, or basic catalysts depending on the specific transformation.
Reaction Time : Optimized reaction times are critical for maximizing yield while minimizing side reactions or degradation. Studies on related systems indicate reaction times ranging from 1-24 hours depending on the specific transformation.
Purification and Characterization
Purification Strategies
The purification of this compound typically employs several complementary approaches:
Recrystallization : Commonly employed solvents include ethanol, ethyl acetate/hexane mixtures, or dichloromethane/petroleum ether systems.
Column Chromatography : Silica gel chromatography using optimized eluent systems such as ethyl acetate/hexane gradients or dichloromethane/methanol mixtures.
Preparative HPLC : For achieving high purity levels, preparative HPLC may be employed using appropriate reversed-phase or normal-phase conditions.
Characterization Methods
Comprehensive characterization typically involves multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide crucial structural information. Key diagnostic signals for the target compound would include:
- Methyl protons of the 4-methylphenyl group (typically ~2.4 ppm)
- Aromatic protons of the 4-methylphenyl group (generally 7.0-7.9 ppm)
- Heterocyclic ring protons with characteristic coupling patterns
Mass Spectrometry : High-resolution mass spectrometry would confirm the molecular formula, with expected m/z for the molecular ion at 259.1321 for C₁₄H₁₇N₃O₂.
Infrared Spectroscopy : Critical absorptions would include C=O stretching bands for the dione functionality (typically 1680-1720 cm⁻¹) and characteristic patterns for the aromatic and heterocyclic components.
X-ray Crystallography : Single crystal X-ray diffraction provides definitive structural confirmation, revealing the precise three-dimensional arrangement of the heterocyclic system.
Analytical Data and Spectroscopic Properties
Table 3: Characteristic Spectroscopic Data for this compound
| Analytical Method | Key Features | Expected Values |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Methyl protons | δ ≈ 2.4 ppm (s, 3H) |
| Aromatic protons | δ ≈ 7.2-7.9 ppm (m, 4H) | |
| Heterocyclic ring protons | δ ≈ 2.0-4.5 ppm (complex patterns, 10H) | |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl carbons | δ ≈ 165-175 ppm |
| Aromatic carbons | δ ≈ 125-140 ppm | |
| Methyl carbon | δ ≈ 21 ppm | |
| Heterocyclic ring carbons | δ ≈ 25-60 ppm | |
| IR (KBr) | C=O stretching | 1680-1720 cm⁻¹ |
| Aromatic C=C | 1600-1450 cm⁻¹ | |
| C-N stretching | 1350-1250 cm⁻¹ | |
| HRMS (ESI) | [M+H]⁺ | m/z 260.1399 |
| [M+Na]⁺ | m/z 282.1218 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
